molecular formula C21H20O2 B588222 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone CAS No. 1391054-19-5

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone

Cat. No. B588222
CAS RN: 1391054-19-5
M. Wt: 304.389
InChI Key: OAEYOACAIORYEB-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV has been reported to have stimulant effects similar to amphetamines and cocaine, and it has been associated with a range of adverse effects, including addiction, psychosis, and death.

Mechanism Of Action

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which contributes to its overall effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been found to have a range of biochemical and physiological effects on the central nervous system. It has been reported to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. In humans, 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been associated with a range of adverse effects, including agitation, paranoia, hallucinations, and cardiovascular effects.

Advantages And Limitations For Lab Experiments

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine system and its role in addiction and other psychiatric disorders. However, the use of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone in research is limited by its potential for abuse and its adverse effects on human health.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine system. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects than 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone and its effects on the central nervous system.

Synthesis Methods

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylphenyl-2-nitropropene (4-MeP2NP) using a reductive amination reaction. The reaction is typically carried out using sodium borohydride as a reducing agent and an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.

Scientific Research Applications

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.

properties

CAS RN

1391054-19-5

Product Name

1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone

Molecular Formula

C21H20O2

Molecular Weight

304.389

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3

InChI Key

OAEYOACAIORYEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC

Origin of Product

United States

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